molecular formula C22H36N2O4 B5230286 1'-(2-adamantyl)-1,4'-bipiperidine oxalate

1'-(2-adamantyl)-1,4'-bipiperidine oxalate

Cat. No. B5230286
M. Wt: 392.5 g/mol
InChI Key: RFUSHZIZEAPIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-adamantyl)-1,4'-bipiperidine oxalate, also known as ADBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. ADBP is a derivative of the adamantane family of compounds, which have been extensively studied for their pharmacological properties. In recent years, researchers have focused on the synthesis and characterization of ADBP and its potential use as a tool in neuroscience research.

Mechanism of Action

The mechanism of action of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate is not fully understood, but it is thought to act as a competitive inhibitor of DAT. By binding to DAT, 1'-(2-adamantyl)-1,4'-bipiperidine oxalate prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate are still being studied, but it is known to have an impact on dopamine signaling in the brain. Studies have shown that 1'-(2-adamantyl)-1,4'-bipiperidine oxalate can increase dopamine release and prolong the effects of dopamine in the brain. This has potential implications for the treatment of neurological disorders such as Parkinson's disease and ADHD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-(2-adamantyl)-1,4'-bipiperidine oxalate in lab experiments is its high affinity for DAT. This makes it a useful tool for studying the function of this protein and its role in dopamine signaling. However, there are also limitations to using 1'-(2-adamantyl)-1,4'-bipiperidine oxalate, such as its potential toxicity and the need for careful handling due to its high solubility.

Future Directions

There are many potential future directions for research on 1'-(2-adamantyl)-1,4'-bipiperidine oxalate. One area of interest is the development of new drugs that target DAT and other proteins involved in dopamine signaling. 1'-(2-adamantyl)-1,4'-bipiperidine oxalate could be used as a starting point for the development of these drugs, as it has a high affinity for DAT and can provide insights into the function of this protein. Another area of interest is the use of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate in imaging studies to visualize dopamine signaling in the brain. By attaching a fluorescent tag to 1'-(2-adamantyl)-1,4'-bipiperidine oxalate, researchers could track its movement in the brain and gain a better understanding of dopamine signaling in vivo. Overall, 1'-(2-adamantyl)-1,4'-bipiperidine oxalate has great potential for advancing our understanding of dopamine signaling and its role in neurological disorders.

Synthesis Methods

The synthesis of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate involves a multi-step process that begins with the reaction of 2-adamantanone with ethylamine to form 1-(2-adamantyl) ethylamine. This intermediate is then reacted with piperidine to form 1-(2-adamantyl)-4-piperidinol, which is further converted to 1'-(2-adamantyl)-1,4'-bipiperidine oxalate by reaction with oxalic acid. The final product is obtained as a white crystalline powder that is highly soluble in water and organic solvents.

Scientific Research Applications

1'-(2-adamantyl)-1,4'-bipiperidine oxalate has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the most notable applications of 1'-(2-adamantyl)-1,4'-bipiperidine oxalate is its use as a ligand for the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and it is a target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1'-(2-adamantyl)-1,4'-bipiperidine oxalate has been shown to bind to DAT with high affinity, making it a useful tool for studying the function of this protein.

properties

IUPAC Name

1-(2-adamantyl)-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2.C2H2O4/c1-2-6-21(7-3-1)19-4-8-22(9-5-19)20-17-11-15-10-16(13-17)14-18(20)12-15;3-1(4)2(5)6/h15-20H,1-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUSHZIZEAPIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5417760

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.